molecular formula C7H11N3O2S B1682802 2-cyanoethyl N-(methylcarbamoyloxy)ethanimidothioate CAS No. 25171-63-5

2-cyanoethyl N-(methylcarbamoyloxy)ethanimidothioate

Cat. No.: B1682802
CAS No.: 25171-63-5
M. Wt: 201.25 g/mol
InChI Key: IWRFWZPCCDGEFJ-UXBLZVDNSA-N
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Description

2-cyanoethyl N-(methylcarbamoyloxy)ethanimidothioate is a chemical compound with a complex structure that finds applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyanoethyl N-(methylcarbamoyloxy)ethanimidothioate involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyanoethyl N-(methylcarbamoyloxy)ethanimidothioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired transformation, but they often require controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-cyanoethyl N-(methylcarbamoyloxy)ethanimidothioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyanoethyl N-(methylcarbamoyloxy)ethanimidothioate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-cyanoethyl N-(methylcarbamoyloxy)ethanimidothioate include:

Uniqueness

What sets this compound apart is its specific ester group, which imparts unique reactivity and properties. This makes it particularly valuable in certain synthetic applications and research contexts.

Properties

CAS No.

25171-63-5

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

2-cyanoethyl N-(methylcarbamoyloxy)ethanimidothioate

InChI

InChI=1S/C7H11N3O2S/c1-6(13-5-3-4-8)10-12-7(11)9-2/h3,5H2,1-2H3,(H,9,11)

InChI Key

IWRFWZPCCDGEFJ-UXBLZVDNSA-N

SMILES

CC(=NOC(=O)NC)SCCC#N

Isomeric SMILES

C/C(=N\OC(=O)NC)/SCCC#N

Canonical SMILES

CC(=NOC(=O)NC)SCCC#N

Appearance

Solid powder

25171-63-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Thiocarboxime;  AI 3-27613;  AI3-27613;  AI-3-27613

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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